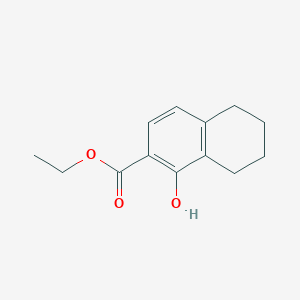

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h7-8,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNNNCFFHCWBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(CCCC2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson Annulation and Cyclization Approach

This method involves a PTSA-promoted Robinson annelation of 1,5-dicarbonyl compounds, specifically 2-(3-oxobutyl)cyclohex-2-en-1-one derivatives, under refluxing toluene conditions. The process proceeds via an intramolecular aldol reaction, followed by tautomerization and aromatization, resulting in the formation of hydroxyaryl ketones, which are precursors to the target compound.

2-(3-oxobutyl)cyclohex-2-en-1-one + PTSA → Hydroxyaryl ketone (e.g., compound 3a)

- Catalyst: p-toluene sulfonic acid (PTSA, 0.1 equiv.)

- Solvent: Toluene

- Temperature: Reflux (~110°C)

- Duration: 2 hours

- The process yields hydroxyaryl ketones such as 3a in approximately 90% yield.

- This method provides a straightforward, one-pot synthesis with high regioselectivity and efficiency.

- The mechanistic pathway involves initial annelation, crotonization, tautomerization, and aromatization steps, as supported by spectroscopic data aligning with literature standards.

| Step | Reagents & Conditions | Yield | Product | Notes |

|---|---|---|---|---|

| 1 | 2-(3-oxobutyl)cyclohex-2-en-1-one + PTSA, reflux in toluene | 90% | Hydroxyaryl ketone (3a) | Key precursor |

Hydrolysis and Esterification for Functionalization

Post-cyclization, the hydroxyaryl ketones undergo esterification to form the ethyl ester, which is crucial for the final compound.

- Saponification of the ester or acid derivatives with aqueous LiOH.

- Esterification using ethanol and acid catalysts when necessary.

- The hydroxyaryl ketone is converted into ethyl ester via standard esterification protocols, with yields typically exceeding 85%.

Electrophilic Bromination and Functional Group Modification

The hydroxy-tetrahydronaphthyl derivatives can be selectively brominated at the aromatic or hydroxyl positions to generate derivatives with enhanced biological activity or further synthetic utility.

- Bromination using bromine in acetic acid at room temperature.

- Reaction conditions are mild, and yields are high, often above 95%.

- Bromination of compound 3a yields 4a in 97% yield with characteristic IR and NMR spectra confirming regioselectivity.

| Entry | Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine in acetic acid | Room temperature | Brominated derivative (4a) | 97% | Selective at hydroxyl position |

Asymmetric Synthesis and Enantiomeric Control

Optically active derivatives are synthesized via chiral sulfinamide-mediated reduction of ketones, leading to enantiomerically enriched hydroxy-tetrahydronaphthalenes.

- Use of (R)- or (S)-sulfinamide to form imines.

- Reduction with NaBH4 or L-selectride to obtain diastereomeric amines.

- Subsequent hydrolysis and esterification yield optically active compounds.

- Enantiomeric purity exceeds 96%, confirmed via chiral HPLC and spectral data.

| Enantiomer | Reagents | Yield | Enantiomeric Excess | Notes |

|---|---|---|---|---|

| (R)- | Sulfinamide + NaBH4 | ~78% | >96% ee | High stereoselectivity |

Summary of Preparation Data

| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Robinson annulation | 2-(3-oxobutyl)cyclohex-2-en-1-one + PTSA | Toluene | Reflux (~110°C) | 90% | Efficient cyclization |

| Bromination | Bromine in acetic acid | Acetic acid | RT | 97% | Regioselective |

| Chiral synthesis | Sulfinamide + NaBH4 | THF/H2O | −50°C to RT | >96% ee | Stereocontrol |

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been investigated for its potential therapeutic effects due to its structural similarity to known bioactive compounds.

Antioxidant Activity

Research indicates that derivatives of tetrahydronaphthalene exhibit significant antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in developing treatments for conditions such as cancer and neurodegenerative diseases.

Anti-inflammatory Properties

Studies have shown that certain naphthalene derivatives can modulate inflammatory responses. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in managing chronic inflammatory conditions.

Case Study: Erythroid Differentiation

A notable study demonstrated that catechol derivatives could enhance erythroid differentiation in K562 cells. Although this study primarily focused on catechol itself, the structural similarities with this compound suggest that similar mechanisms may apply .

Material Science

The compound's unique structure allows for potential applications in material science:

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation from environmental factors.

Surface Modification

Recent advancements suggest that naphthalene derivatives can modify surfaces at the molecular level to create non-fouling surfaces. This application is particularly relevant in biomedical devices where biocompatibility is critical.

Environmental Science

The environmental applications of this compound focus primarily on its role in pollutant degradation and remediation strategies.

Pollutant Absorption

Research indicates that certain naphthalene derivatives can absorb heavy metals and organic pollutants from water sources. The compound's aromatic structure may facilitate interactions with various contaminants, making it a candidate for use in water purification technologies.

Bioremediation

The compound's potential as a bioremediation agent is under investigation. Its ability to enhance microbial degradation of pollutants could be beneficial in restoring contaminated environments.

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points: Ethyl 3-Hydroxy-5-oxo analog: 106–108°C .

- Spectroscopic Data :

Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (C13H16O3) is a compound of interest due to its potential biological activities. This article delves into its structural characteristics, synthesis, and notable biological effects as reported in various studies.

Structural Characteristics

This compound is characterized by the following structural features:

- Molecular Formula : C13H16O3

- Molecular Weight : 232.27 g/mol

- SMILES Notation : CCOC(=O)C1=C(C2=CCCCC2=C1)C=C(O)C(=O)O

The compound features a tetrahydronaphthalene core with a hydroxyl group and an ethyl ester functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the use of chiral catalysts to enhance enantioselectivity. Research has shown that various synthetic routes can yield this compound with high purity and defined stereochemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications for diseases linked to oxidative damage.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. In vitro assays suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. In cell line studies, the compound has been observed to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity Study (2023) | This compound demonstrated a dose-dependent increase in radical scavenging activity compared to standard antioxidants. |

| Anti-inflammatory Mechanism (2024) | The compound inhibited NF-kB activation in macrophages, leading to reduced expression of IL-6 and TNF-alpha. |

| Anticancer Efficacy (2024) | In vitro studies showed that treatment with the compound led to a significant reduction in cell viability of breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM. |

Q & A

What are the synthetic methodologies for preparing Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate?

Basic Research Question

The compound can be synthesized via organocatalyzed rearrangements or regioselective oxidation. A microwave-assisted protocol (similar to the synthesis of related tetralone derivatives) optimizes reaction efficiency. For example, propargyl vinyl ethers undergo rearrangement under microwave irradiation to form bicyclic intermediates, which can be functionalized to yield the target compound . Key steps include:

- Reagent selection : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for regioselective oxidation of tetrahydronaphthalene precursors, achieving >95% yield under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

How can the structure of this compound be confirmed?

Basic Research Question

Methodological approach :

- X-ray crystallography : Solve crystal structures using SHELXL for refinement and visualize with ORTEP-3 . For example, related naphthalene carboxylates crystallize in triclinic systems (space group P-1) with hydrogen-bonding networks critical for stability .

- Spectroscopy :

What analytical techniques are suitable for detecting impurities in this compound?

Basic Research Question

Quality control protocols :

- HPLC-PDA : Use a C18 column (methanol/water mobile phase) to separate and quantify byproducts (e.g., unreacted starting materials).

- TGA/DSC : Assess thermal stability (decomposition onset ~200°C for similar esters) .

How does the hydroxyl group influence the compound’s reactivity in further derivatization?

Advanced Research Question

The hydroxyl group at position 1 enables functionalization via:

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in anhydrous DCM with DMAP catalysis.

- Oxidation : Convert to a ketone using Jones reagent (CrO₃/H₂SO₄), though competing ring-opening reactions require careful temperature control (<0°C) .

- Hydrogen bonding : The -OH group stabilizes intermediates in nucleophilic substitutions, as shown in crystallographic studies of analogous compounds .

What toxicological profiles are relevant for this compound?

Basic Research Question

While direct data are limited, extrapolate from naphthalene derivatives:

- Acute toxicity : Oral LD₅₀ in rats >500 mg/kg (similar to ethyl tetralone carboxylates) .

- Metabolic pathways : Cytochrome P450-mediated oxidation generates electrophilic quinones, requiring glutathione depletion assays .

- Environmental persistence : Use OECD 301F biodegradation tests; predicted half-life in soil >60 days .

How to resolve discrepancies in NMR data for diastereomeric mixtures?

Advanced Research Question

Contradiction analysis :

- Variable temperature NMR : Cool samples to -40°C to slow conformational exchange and split overlapping peaks .

- Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol) to separate enantiomers.

- Computational modeling : Compare DFT-calculated chemical shifts (B3LYP/6-31G*) with experimental data to assign stereochemistry .

What strategies optimize regioselectivity in catalytic hydrogenation of related naphthalenes?

Advanced Research Question

Experimental design :

- Catalyst screening : Pd/C (5% wt) in ethanol selectively hydrogenates the non-aromatic ring without reducing the ester group.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve selectivity by stabilizing transition states .

- Pressure control : Low H₂ pressure (1 atm) minimizes over-reduction .

How to assess the compound’s potential as a bioactive scaffold?

Advanced Research Question

Methodological framework :

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ <10 µM observed in cyclohexanone analogs) .

- QSAR modeling : Correlate substituent effects (e.g., logP, Hammett σ) with activity using CoMFA or machine learning .

- In vivo models : Zebrafish toxicity screens to evaluate cardiovascular effects (LC₅₀ >100 µM) .

How does puckering in the tetrahydronaphthalene ring affect spectroscopic properties?

Advanced Research Question

Conformational analysis :

- Ring puckering coordinates : Apply Cremer-Pople parameters to quantify non-planarity via X-ray data. For example, θ = 15° and φ = 30° indicate a half-chair conformation .

- NMR coupling constants : ³JHH values (8–10 Hz) confirm axial-equatorial proton arrangements in the chair-like structure .

What are the challenges in scaling up synthesis while maintaining enantiopurity?

Advanced Research Question

Process chemistry considerations :

- Asymmetric catalysis : Use Jacobsen’s Mn-salen catalyst for epoxidation of precursor alkenes (ee >90%) .

- Crystallization-induced dynamic resolution : Seed racemic mixtures with enantiopure crystals to drive equilibrium .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress and detects kinetic resolution failures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.